molecular formula C20H19F3N6O2 B2824580 6-(1H-1,2,4-triazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2177061-16-2

6-(1H-1,2,4-triazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No. B2824580
CAS RN: 2177061-16-2
M. Wt: 432.407
InChI Key: SDIYEJIZQQECPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1H-1,2,4-triazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C20H19F3N6O2 and its molecular weight is 432.407. The purity is usually 95%.
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Scientific Research Applications

Antihistaminic and Anti-inflammatory Activity

One significant application of this compound is in the synthesis of eosinophil infiltration inhibitors with antihistaminic activity. Gyoten et al. (2003) synthesized a series of [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines exhibiting antihistaminic activity and inhibitory effects on eosinophil chemotaxis. Particularly, compound 6a showed potent antihistaminic activity and inhibited eosinophil infiltration in sensitized guinea pigs, suggesting its potential use in treating atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Antimicrobial and Antioxidant Activity

Flefel et al. (2018) reported the synthesis of novel pyridine derivatives, including triazolopyridines, which exhibited antimicrobial and antioxidant activities. This suggests another research application of the compound in developing treatments against microbial infections (Flefel et al., 2018).

Inhibition of Carbonic Anhydrase Isozymes

Alafeefy et al. (2015) investigated a series of benzenesulfonamides, including triazolo and piperidinyl moieties, as inhibitors of human carbonic anhydrase isozymes. These findings indicate potential research applications in targeting tumor-associated isoforms for cancer therapy (Alafeefy et al., 2015).

Alpha(1)-Adrenoceptor Antagonist Activity

Betti et al. (2002) explored the design and synthesis of compounds with alpha(1)-adrenoceptor blocking properties, which included modifications to the triazolopyridine moiety. This research suggests applications in developing treatments for conditions mediated by alpha(1)-adrenoceptors (Betti et al., 2002).

Drug-likeness and Microbial Investigation

Pandya et al. (2019) synthesized and characterized compounds for in silico ADME prediction, antimicrobial, antifungal, and antimycobacterial activities. The research revealed good to moderate activity against bacterial strains, indicating the compound's relevance in drug discovery (Pandya et al., 2019).

properties

IUPAC Name

6-(1,2,4-triazol-1-yl)-2-[[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N6O2/c21-20(22,23)16-4-2-1-3-15(16)19(31)27-9-7-14(8-10-27)11-28-18(30)6-5-17(26-28)29-13-24-12-25-29/h1-6,12-14H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIYEJIZQQECPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1H-1,2,4-triazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

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